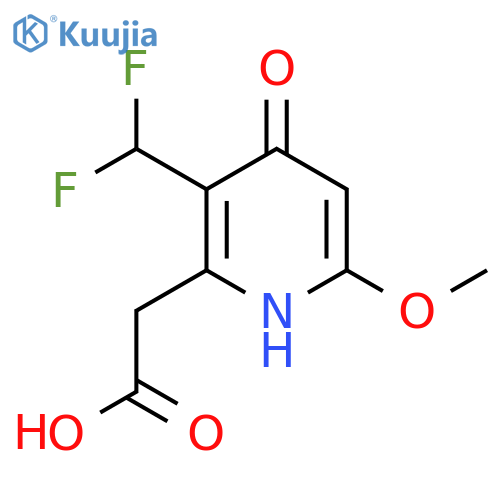Cas no 1806935-31-8 (3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid)

1806935-31-8 structure
商品名:3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid
CAS番号:1806935-31-8
MF:C9H9F2NO4
メガワット:233.16886973381
CID:4805350
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid
-
- インチ: 1S/C9H9F2NO4/c1-16-6-3-5(13)8(9(10)11)4(12-6)2-7(14)15/h3,9H,2H2,1H3,(H,12,13)(H,14,15)
- InChIKey: OKJUFUVEKZCPOK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=C(NC=1CC(=O)O)OC)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 387
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029328-1g |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029029328-250mg |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029029328-500mg |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
1806935-31-8 (3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
